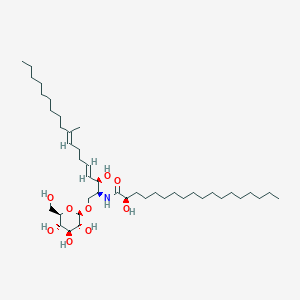
Cerebroside D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerebroside D is a glycoceramide compound, a type of glycosphingolipid, which is an essential component of cell membranes, particularly in the nervous system. Glycosphingolipids are amphiphilic molecules composed of a ceramide backbone and one or more sugar residues. This compound is known for its role in maintaining cell structure and facilitating signal transduction processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cerebrosides, including Cerebroside D, typically begins with ceramide, a fundamental sphingolipid composed of sphingosine and a fatty acid. The process involves the addition of a single sugar moiety to ceramide, forming cerebrosides. This glycosylation reaction is catalyzed by glycosyltransferases, which transfer the sugar moiety from a sugar-nucleotide donor (such as uridine 5-diphosphate-galactose or uridine 5-diphosphate-glucose) to the ceramide unit .
Industrial Production Methods: Industrial production of cerebrosides involves the extraction and purification of these compounds from biological sources, such as animal tissues. Chromatographic methods, including thin-layer chromatography and high-performance liquid chromatography, are commonly used for the separation and quantification of cerebrosides in complex biological samples .
化学反应分析
Types of Reactions: Cerebroside D undergoes various chemical reactions, including:
Oxidation: Cerebrosides can be oxidized to form sulfatides, which are sulfated derivatives of cerebrosides.
Common Reagents and Conditions:
Oxidation: Reagents such as sulfur trioxide-pyridine complex are used for the oxidation of cerebrosides to sulfatides.
Hydrolysis: Enzymatic hydrolysis is typically carried out using specific cerebrosidases under physiological conditions.
Major Products Formed:
Oxidation: Sulfatides
Hydrolysis: Ceramide and a sugar residue (glucose or galactose)
科学研究应用
作用机制
Cerebroside D exerts its effects through multiple molecular targets and pathways:
Immune Modulation: this compound inhibits the proliferation of activated T cells and induces apoptosis through the cleavage of caspase-3, caspase-9, caspase-12, and poly (ADP-ribose) polymerase (PARP).
Anti-inflammatory Effects: By reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interferon-gamma, and interleukin-1 beta, and increasing the levels of anti-inflammatory cytokine interleukin-10, this compound helps in mitigating inflammation.
相似化合物的比较
Cerebroside D is part of the broader family of cerebrosides, which includes:
Glucocerebrosides: These are found in various tissues, including the brain, and are involved in maintaining cell membrane integrity and signal transduction.
Galactocerebrosides: Predominantly found in the myelin sheath of neurons, they play a vital role in neurodevelopment and function.
Uniqueness of this compound:
属性
分子式 |
C43H81NO9 |
|---|---|
分子量 |
756.1 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadecanamide |
InChI |
InChI=1S/C43H81NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h27,29-30,35-41,43,45-50H,4-26,28,31-33H2,1-3H3,(H,44,51)/b30-27+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 |
InChI 键 |
RIZIAUKTHDLMQX-NSWGQNMASA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


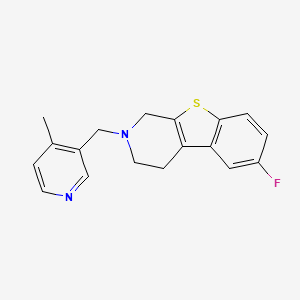
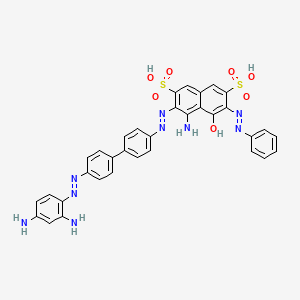

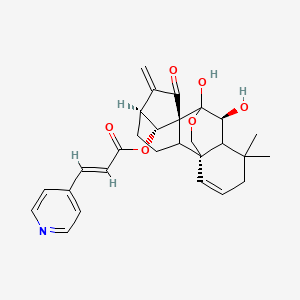
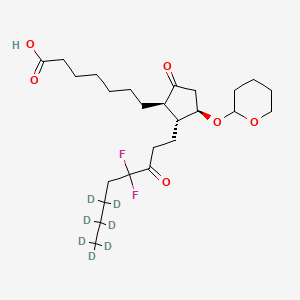
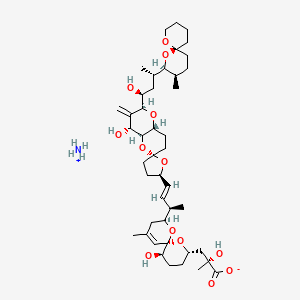
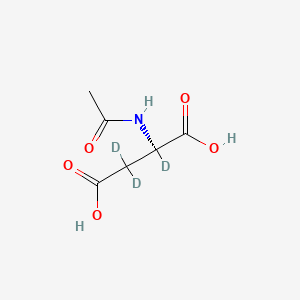

![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
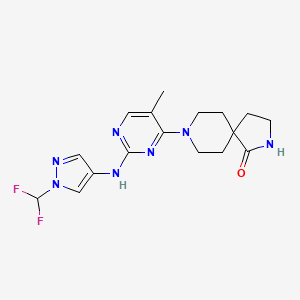
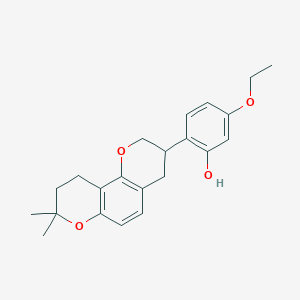
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
